

# An In-Depth Technical Guide to 2-Fluoro-5-butoxypyridine

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## Compound of Interest

Compound Name: 5-Butoxy-2-fluoropyridine

Cat. No.: B13188418

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-Fluoro-5-butoxypyridine, a key heterocyclic building block. We will delve into its chemical identity, synthesis, properties, and critical applications in the field of medicinal chemistry, offering insights grounded in established scientific principles.

## Chemical Identity and Nomenclature

Correctly identifying a compound is the foundation of all subsequent research. 2-Fluoro-5-butoxypyridine is a disubstituted pyridine ring, a heterocyclic aromatic compound that is a structural motif in many biologically active molecules.

### IUPAC Name

The systematic name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature, is 2-Fluoro-5-butoxypyridine. The numbering of the pyridine ring begins at the nitrogen atom (position 1), and substituents are named alphabetically.

## Common Synonyms

While "2-Fluoro-5-butoxypyridine" is the standard name, researchers may encounter it listed under variations, though no widely adopted common synonyms are prevalent.

## Chemical Identifiers

For unambiguous identification and database searches, the following identifiers are crucial:

Identifier	Value	Source
CAS Number	885331-70-0	N/A
Molecular Formula	C <sub>9</sub> H <sub>12</sub> FNO	N/A
Molecular Weight	169.20 g/mol	N/A
SMILES	<chem>CCCCOC1=CC=C(F)N=C1</chem>	N/A
InChI Key	InChI=1S/... (Specific key not available)	N/A

## Physicochemical Properties

The physical and chemical properties of a compound dictate its handling, storage, and reactivity. While extensive experimental data for this specific molecule is not widely published, properties can be predicted based on its structural analogues like 2-fluoropyridine and 2-alkoxypyridines.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Property	Predicted Value / Description	Rationale / Comparative Data
Appearance	Colorless to light yellow liquid	Based on similar 2-alkoxypyridines.[2][3]
Boiling Point	> 200 °C (at 760 mmHg)	Higher than 2-fluoropyridine (126 °C) and 2-(tert-butoxy)pyridine (88°C/100mmHg) due to increased molecular weight and van der Waals forces from the butyl chain.[1][3]
Density	~1.0 - 1.1 g/mL	Similar to 2-fluoropyridine (1.128 g/mL).[1]
Solubility	Soluble in common organic solvents (e.g., DCM, EtOAc, THF). Limited solubility in water.	The butoxy group increases lipophilicity compared to simpler fluoropyridines.

## Synthesis and Mechanistic Insights

The synthesis of 2-Fluoro-5-butoxypyridine is typically achieved through a nucleophilic aromatic substitution ( $S_NAr$ ) reaction. This is a cornerstone reaction class for modifying electron-deficient aromatic rings like fluoropyridines.

### Primary Synthetic Route: Nucleophilic Aromatic Substitution ( $S_NAr$ )

The key to this synthesis is the high reactivity of the fluorine atom at the C2 position of the pyridine ring. The fluorine atom is a good leaving group, and its departure is facilitated by the electron-withdrawing nature of the ring nitrogen, which stabilizes the intermediate Meisenheimer complex.

Causality of the Reaction:

- **Activation:** The nitrogen atom in the pyridine ring and the highly electronegative fluorine atom make the C2 carbon electron-deficient and thus highly susceptible to nucleophilic attack.
- **Nucleophilic Attack:** A strong nucleophile, in this case, the butoxide ion (generated from butanol and a strong base like sodium hydride), attacks the C2 carbon.
- **Intermediate Stabilization:** The negative charge of the resulting intermediate (Meisenheimer complex) is delocalized and stabilized by the aromatic system and the ring nitrogen.
- **Leaving Group Departure:** The stable fluoride ion is eliminated, restoring the aromaticity of the ring and forming the final product.

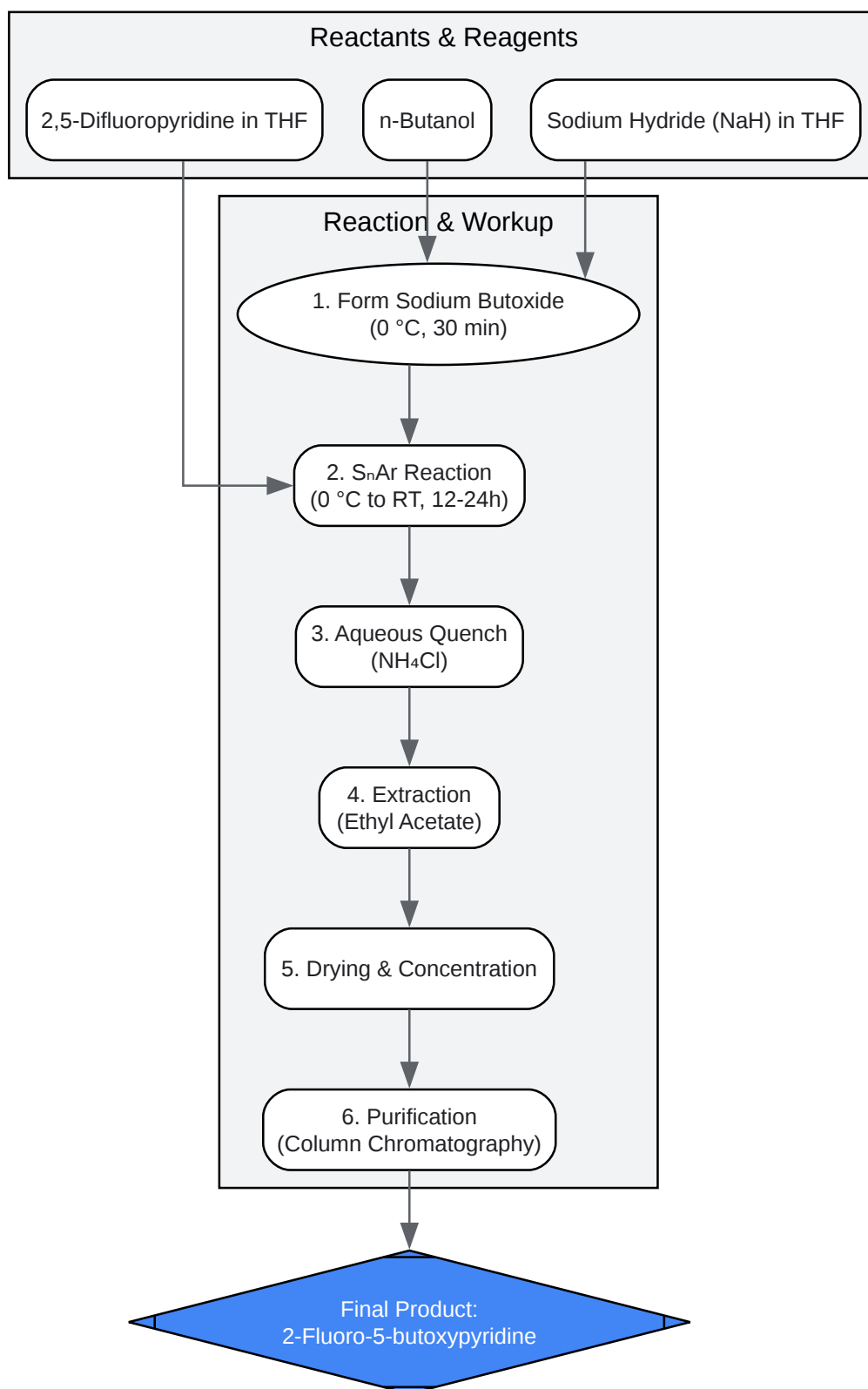
## Detailed Experimental Protocol: Synthesis from 2,5-Difluoropyridine

This protocol describes a representative lab-scale synthesis.

- **Preparation:** To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add anhydrous tetrahydrofuran (THF, 10 mL) and sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents).
- **Alkoxide Formation:** Cool the suspension to 0 °C in an ice bath. Slowly add n-butanol (1.0 equivalent) dropwise via syringe. Rationale: This exothermic reaction generates sodium butoxide in situ. Slow addition at low temperature controls the reaction rate and hydrogen gas evolution.
- **Reaction Initiation:** After stirring for 30 minutes at 0 °C, add a solution of 2,5-difluoropyridine (1.0 equivalent) in anhydrous THF (5 mL) dropwise.
- **Reaction Progression:** Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS. Rationale: The reaction is typically slow and requires time for completion. Monitoring prevents premature workup or prolonged, unnecessary reaction times.
- **Quenching:** Once the starting material is consumed, carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH<sub>4</sub>Cl) solution at 0 °C. Rationale: This safely neutralizes any unreacted sodium hydride and the basic butoxide.

- Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL). Combine the organic layers.
- Washing & Drying: Wash the combined organic phase with brine (1 x 20 mL), dry over anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ ), filter, and concentrate under reduced pressure.
- Purification: Purify the resulting crude oil by column chromatography on silica gel to yield 2-Fluoro-5-butoxypyridine as a pure liquid.

## Synthesis Workflow Diagram



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Caption: S<sub>n</sub>Ar synthesis of 2-Fluoro-5-butoxypyridine.

## Applications in Research and Drug Development

Fluorinated pyridines are highly valued scaffolds in medicinal chemistry. The strategic incorporation of fluorine can significantly enhance a molecule's pharmacological profile.[4][5]

### Role as a Key Building Block

2-Fluoro-5-butoxypyridine is a versatile intermediate.[4][6]

- **Vector for the Fluoropyridine Moiety:** It allows for the direct incorporation of the 5-butoxypyridin-2-yl group into larger, more complex molecules. The remaining fluorine at the C2 position can be displaced by other nucleophiles (e.g., amines, thiols) in a subsequent  $S_NAr$  reaction, providing a route to diverse libraries of compounds for screening.[4]
- **Modulation of Properties:** The butoxy group is a lipophilic moiety that can be used to modulate the solubility and cell permeability of a drug candidate. This is critical for optimizing oral bioavailability and distribution within the body.[7][8]

### The "Fluorine Effect" in Drug Design

The presence of a fluorine atom, as in 2-Fluoro-5-butoxypyridine, is a deliberate design choice in drug development for several reasons:[7][8]

- **Metabolic Stability:** The carbon-fluorine bond is exceptionally strong. Replacing a hydrogen atom at a metabolically vulnerable position with fluorine can block oxidative metabolism by Cytochrome P450 enzymes, thereby increasing the drug's half-life.[8][9]
- **Enhanced Binding Affinity:** Fluorine's high electronegativity can lead to favorable electrostatic interactions (e.g., with amide backbones in proteins) or hydrogen bonds, increasing the binding affinity of a ligand to its target receptor or enzyme.[7]
- **Modulation of pKa:** A fluorine atom can lower the pKa of nearby basic groups, such as the pyridine nitrogen. This can alter the ionization state of the molecule at physiological pH, which in turn affects its solubility, permeability, and target engagement.

### Safety and Handling

Substituted fluoropyridines require careful handling due to their potential toxicity. While specific data for 2-Fluoro-5-butoxypyridine is limited, GHS classifications for analogous compounds provide a strong basis for safety protocols.[10][11][12]

- Hazard Classification (Predicted):
  - Acute Toxicity (Oral, Dermal): Likely harmful if swallowed or in contact with skin.[11]
  - Skin Corrosion/Irritation: Causes skin irritation.[10][12]
  - Eye Damage/Irritation: Causes serious eye irritation.[10][12]
  - Respiratory Irritation: May cause respiratory irritation.[10][12]
- Recommended Handling Procedures:
  - Work in a well-ventilated fume hood.
  - Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.
  - Avoid inhalation of vapors and contact with skin and eyes.
  - Store in a tightly sealed container in a cool, dry place away from oxidizing agents.

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## Sources

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